molecular formula C29H50O5 B1227844 Epoxytocopherone CAS No. 128442-18-2

Epoxytocopherone

Cat. No. B1227844
CAS RN: 128442-18-2
M. Wt: 478.7 g/mol
InChI Key: FTDAVYLKBDZWCU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its physical appearance .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions needed for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

1. Erythropoiesis and Hematopoiesis

Epoxytocopherone, also known as Erythropoietin (Epo), has been pivotal in the study and treatment of anemias related to chronic renal failure and malignancies. Research traces the hormone's development from its conceptualization in 1906, with significant advancements in understanding the molecules controlling Epo gene expression and the characterization of its dimeric receptor (Epo-R) (Jelkmann, 2007).

2. Neuroprotective and Cardioprotective Applications

Epo's role extends beyond hematopoiesis. It's identified as a pleiotropic viability and growth factor, offering neuroprotective and cardioprotective benefits. This application has been particularly notable in clinical research exploring Epo's potential in treating neonatal hypoxic-ischemic brain damage (Kim et al., 2008).

3. Anti-inflammatory Properties

Recent studies have highlighted Epo's multifunctional cytokine properties, showing significant anti-inflammatory effects in both acute and chronic models of inflammation. This was observed in non-clinical studies using animal models, suggesting a broader therapeutic application for Epo beyond its traditional use (Silva et al., 2021).

4. Advances in Epo Drug Delivery

The evolution of Epo from a hematopoietic agent to a widely used therapeutic agent has been remarkable. Advances in Epo drug delivery systems are being explored to fulfill specific release requirements for each therapeutic approach, indicating the hormone's expanding role in medicine (Murua et al., 2011).

5. Role in Vascular Health

Epo has been identified as playing a key role in vascular health. Its deficiency can decrease vascular stability, as observed in mice models, indicating its critical role in angiogenesis and potentially in the treatment of retinopathy and other diseases where pathological angiogenesis is significant (Chen et al., 2008).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems or organisms .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting future research directions or applications of the compound .

properties

IUPAC Name

4a-hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydrooxireno[2,3-e]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-26(7)18-19-28-27(8,33-28)25(30)23(5)24(6)29(28,32-26)34-31/h20-22,31H,9-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDAVYLKBDZWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(C1=O)(O3)C)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926138
Record name 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxytocopherone

CAS RN

128442-18-2
Record name Epoxytocopherone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128442182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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